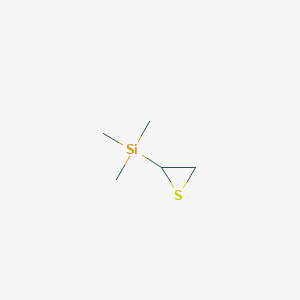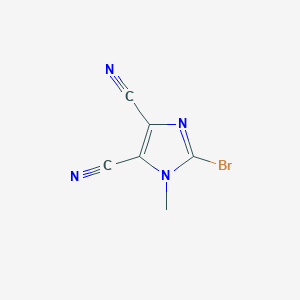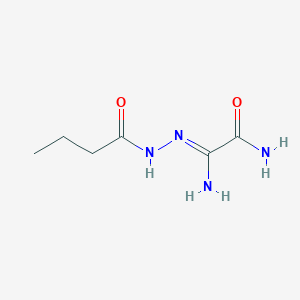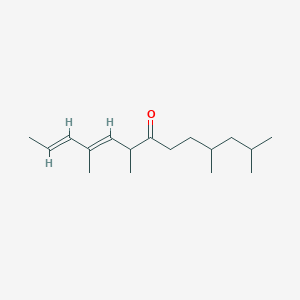
trimethyl(thiiran-2-yl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiirane, 2-(trimethylsilyl)- is a sulfur-containing heterocyclic compound with the molecular formula C5H12SSi. It is a three-membered ring structure consisting of two carbon atoms and one sulfur atom, with a trimethylsilyl group attached to one of the carbon atoms. This compound is known for its unique reactivity due to the ring strain and the presence of the sulfur atom.
準備方法
Synthetic Routes and Reaction Conditions: Thiirane, 2-(trimethylsilyl)- can be synthesized through various methods. One common method involves the reaction of alkenes with sulfur-containing reagents under specific conditions. For example, episulfidation of alkenes with sulfur reagents can yield thiiranes. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to facilitate the formation of the thiirane ring .
Industrial Production Methods: In industrial settings, the production of thiirane, 2-(trimethylsilyl)- may involve large-scale episulfidation processes. These processes are optimized for high yield and purity, often utilizing advanced catalytic systems and controlled reaction environments to ensure consistent product quality .
化学反応の分析
Types of Reactions: Thiirane, 2-(trimethylsilyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert thiirane to thiols or other sulfur-containing compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can react with thiirane under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted thiiranes and ring-opened products.
科学的研究の応用
Thiirane, 2-(trimethylsilyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex sulfur-containing compounds.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein interactions.
Medicine: Thiirane derivatives have been explored for their potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the production of specialty chemicals and materials with unique properties
作用機序
The mechanism of action of thiirane, 2-(trimethylsilyl)- involves its reactivity due to the ring strain and the presence of the sulfur atom. The compound can interact with various molecular targets, including nucleophiles and electrophiles, leading to ring-opening and the formation of new bonds. These interactions are facilitated by the unique electronic properties of the sulfur atom and the trimethylsilyl group .
類似化合物との比較
Thiirane: The parent compound without the trimethylsilyl group.
2-Methylthiirane: A similar compound with a methyl group instead of the trimethylsilyl group.
2-Chloromethylthiirane: A derivative with a chloromethyl group.
Comparison: Thiirane, 2-(trimethylsilyl)- is unique due to the presence of the trimethylsilyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs. The trimethylsilyl group also enhances the compound’s stability and solubility in organic solvents .
特性
CAS番号 |
114693-68-4 |
|---|---|
分子式 |
C5H12SSi |
分子量 |
132.3 g/mol |
IUPAC名 |
trimethyl(thiiran-2-yl)silane |
InChI |
InChI=1S/C5H12SSi/c1-7(2,3)5-4-6-5/h5H,4H2,1-3H3 |
InChIキー |
KNMJTOGLWMTLIV-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)C1CS1 |
正規SMILES |
C[Si](C)(C)C1CS1 |
同義語 |
trimethyl-(thiiran-2-yl)silane |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Imidazo[1,2-a]pyrazin-8-amine](/img/structure/B40915.png)






![Bis[1,1,1,3,3,4,4,5,5,5-decafluoro-2-(trifluoromethyl)pentan-2-yl]mercury](/img/structure/B40939.png)




